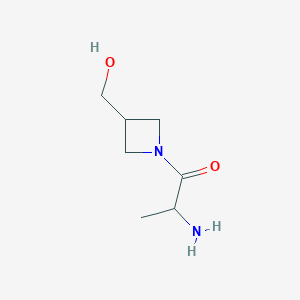

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-5(8)7(11)9-2-6(3-9)4-10/h5-6,10H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLDSIFIWVQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

One common approach involves starting from amino alcohols or haloalcohols, which undergo intramolecular cyclization to form the azetidine ring. For example, an amino alcohol with a terminal hydroxymethyl group can be activated (e.g., via tosylation) and then cyclized under basic conditions to yield the 3-(hydroxymethyl)azetidine ring system.

- Reaction conditions : Use of activating agents such as tosyl chloride (TsCl) to convert hydroxyl groups into better leaving groups.

- Cyclization : Intramolecular nucleophilic substitution under mild to moderate base conditions (e.g., sodium hydride, potassium carbonate).

- Outcome : Formation of the azetidine ring with retention of the hydroxymethyl group.

This method allows the synthesis of 3-hydroxyazetidinyl derivatives, which can be further functionalized to introduce the amino and propanone groups.

Aziridine Ring Opening and Rearrangement

Another approach utilizes aziridine intermediates bearing hydroxymethyl substituents. Aziridines are three-membered nitrogen heterocycles that can be ring-expanded or rearranged to azetidines.

- Starting materials : trans- or cis-2-aryl-3-(hydroxymethyl)aziridines.

- Procedure : Acid-catalyzed ring expansion or rearrangement in mixed solvents (e.g., THF/water) with p-toluenesulfonic acid (p-TsOH).

- Conditions : Heating at 40 °C to reflux for several hours (3–30 h).

- Workup : Neutralization, extraction, drying, and purification by column chromatography.

This method yields syn- or anti-2-amino-1-arylpropan-1,3-diols, which are structurally related to the target compound and can be adapted for synthesis of this compound by appropriate choice of substituents and further functionalization.

Direct Functionalization of Azetidine Rings

In some cases, pre-formed azetidine rings can be functionalized directly:

- Oxidation of hydroxymethyl group : Using oxidizing agents like pyridinium chlorochromate (PCC) to convert hydroxymethyl to aldehyde or ketone.

- Reduction of carbonyl groups : Sodium borohydride or lithium aluminum hydride to reduce ketones to alcohols.

- Substitution reactions : Amino groups can be modified via nucleophilic substitution with alkyl halides or acyl chlorides to form derivatives.

These transformations are useful for tailoring the compound's properties and preparing analogues for research.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Activation of hydroxyl group | Tosyl chloride (TsCl), pyridine | Convert -OH to tosylate for cyclization | Mild conditions preferred |

| Cyclization | Base (NaH, K2CO3), solvent (THF, DMF) | Intramolecular nucleophilic substitution | Temperature: 0–50 °C |

| Aziridine ring expansion | p-Toluenesulfonic acid (p-TsOH), THF/water | Acid-catalyzed ring expansion/rearrangement | Heating 40 °C to reflux, 3–30 h |

| Oxidation | Pyridinium chlorochromate (PCC), DMSO | Convert -CH2OH to carbonyl group | Controlled to avoid overoxidation |

| Reduction | Sodium borohydride (NaBH4), LiAlH4 | Reduce carbonyl to alcohol | Anhydrous conditions preferred |

| Substitution | Alkyl halides, acyl chlorides | Modify amino group | Requires base or catalyst |

Research Findings and Yields

- Acid-catalyzed ring expansion of cis- or trans-2-aryl-3-(hydroxymethyl)aziridines provides syn- or anti-2-amino-1-arylpropan-1,3-diols in yields ranging from 30% to 70% after chromatographic purification.

- Cyclization via tosylate intermediates typically affords azetidine derivatives in moderate to good yields (>60%).

- Oxidation and reduction steps are generally high-yielding (>80%) when carefully controlled to avoid side reactions.

- Industrial methods optimize these steps using continuous flow reactors to enhance yield, purity, and scalability.

Data Table: Key Synthetic Routes and Outcomes

| Method | Starting Material | Key Reagent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization via tosylate | Amino alcohol with hydroxymethyl group | Tosyl chloride, base | 0–50 °C, several hours | 60–75 | Mild conditions, scalable |

| Aziridine ring expansion | trans- or cis-2-aryl-3-(hydroxymethyl)aziridine | p-TsOH, THF/water | 40 °C to reflux, 3–30 h | 30–70 | Stereoselective, requires purification |

| Oxidation of hydroxymethyl | 3-hydroxyazetidine derivative | PCC, DMSO | Room temp, short time | >80 | Controlled oxidation |

| Reduction of carbonyl | Ketone-containing azetidine | NaBH4, LiAlH4 | Anhydrous, 0–25 °C | >85 | High selectivity |

| Amino group substitution | Azetidine derivative | Alkyl halides, acyl chlorides | Base, solvent-dependent | Variable | Used for derivative synthesis |

Summary and Outlook

The preparation of this compound relies on well-established synthetic organic chemistry techniques focusing on azetidine ring formation and functional group manipulation. The main synthetic routes involve cyclization of amino alcohol precursors or acid-catalyzed ring expansion of aziridines, followed by oxidation, reduction, or substitution reactions to achieve the desired substitution pattern.

Research indicates that these methods are adaptable for producing this compound with good yields and purity, suitable for further applications in medicinal chemistry and material science. Continuous improvements in reaction conditions, catalyst design, and flow chemistry are expected to enhance the efficiency and scalability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products

Oxidation: The major product would be 2-Amino-1-(3-(carboxymethyl)azetidin-1-yl)propan-1-one.

Reduction: The major product would be 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one has several applications in scientific research:

Biology: The compound’s azetidine ring is of interest for its potential biological activity and its role in the synthesis of biologically active molecules.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with unique properties due to its structural features.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues with Azetidine and Piperazine Moieties

Azetidine and piperazine rings are common in bioactive molecules due to their conformational rigidity and ability to modulate pharmacokinetic properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Compounds

*Inferred based on structural analogs.

Impact of Substituents on Physicochemical Properties

- Hydroxymethyl vs.

- Halogenated Derivatives: Compounds like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity concerns .

- Fluorinated Imidazolopiperazines : Fluorine substituents in antimalarial compounds (e.g., IC$_{50}$ values of 20–90 nM) improve target binding via hydrophobic and electrostatic interactions .

Biological Activity

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one, with the CAS number 1695145-19-7, is a compound characterized by its unique azetidine ring structure that incorporates both an amino group and a hydroxymethyl group. This structural configuration positions it as a significant candidate in medicinal chemistry and biological research due to its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 1695145-19-7 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating various biological pathways. Notably, derivatives of hydroxymethyl azetidine have been identified as potent inhibitors of DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms, particularly in BRCA-deficient tumors .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in cancer therapy:

- Polθ Inhibition : Research has shown that derivatives of 3-hydroxymethyl azetidine, including compounds related to this compound, exhibit significant antiproliferative properties in DNA repair-compromised cells. This suggests a promising role in synthetic-lethal strategies for treating certain cancer types .

- Synthetic Applications : The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. Its unique functional groups allow for diverse chemical reactivity, making it a versatile intermediate in pharmaceutical chemistry .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Biological Relevance |

|---|---|---|

| Azetidine-3-ylmethanol | Lacks amino and carbonyl groups | Limited biological activity |

| 1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one | Different substitution pattern on azetidine ring | Potentially lower reactivity |

The presence of both an amino group and a hydroxymethyl group allows for enhanced reactivity and potential biological activity compared to these similar compounds.

Potential Therapeutic Uses

The compound's structural characteristics make it a candidate for various therapeutic applications:

- Anticancer Agents : As indicated by its ability to inhibit Polθ, it may play a role in developing targeted cancer therapies.

- Enzyme Inhibition : Its mechanism suggests potential use as an enzyme inhibitor, which could be beneficial in various metabolic disorders.

Future Directions in Research

Further research is needed to explore the full range of biological activities associated with this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing its application in clinical settings.

Q & A

Q. Basic

- NMR :

- FT-IR : Stretching vibrations at 3200–3400 cm⁻¹ (O-H) and 1650–1700 cm⁻¹ (C=O from propanone).

- X-ray crystallography : Resolves spatial arrangement; use SHELXL for refinement to confirm bond angles (e.g., C-N-C in azetidine: ~94°) .

How should researchers design experiments to address variable bioactivity linked to stereochemical impurities?

Advanced

Variable bioactivity (e.g., anti-biofilm efficacy) may stem from:

- Stereochemical contamination : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>98% purity required).

- Solvent effects : Test activity in polar (DMSO/PBS) vs. nonpolar (hexane) solvents to isolate solvent-protein interactions .

- Control experiments : Compare racemic mixtures with enantiopure samples in dose-response assays (IC₅₀). For biofilm inhibition, use Pseudomonas aeruginosa models with crystal violet quantification .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

- Docking studies : Use AutoDock Vina to model binding to bacterial enzymes (e.g., P. aeruginosa LasR). The hydroxymethyl group may form hydrogen bonds with Asp73 or Tyr56 .

- MD simulations : GROMACS can simulate stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA).

- QSAR models : Correlate substituent effects (e.g., azetidine ring size) with biofilm inhibition potency using partial least squares regression .

How does the hydroxymethyl group influence stability under physiological conditions?

Q. Advanced

- pH-dependent degradation : At pH < 5, the hydroxymethyl group undergoes acid-catalyzed hydrolysis, forming a ketone byproduct. Monitor via LC-MS (m/z shifts +18 Da) .

- Oxidative stability : Susceptible to ROS; add antioxidants (e.g., ascorbic acid) in cell culture media.

- Analytical tracking : Use UPLC-PDA at 254 nm to quantify degradation products. Half-life in PBS (pH 7.4): ~48 hours at 25°C .

What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Q. Basic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.